molecular formula C17H14ClNO B3032885 1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one CAS No. 61297-64-1

1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one

Cat. No.: B3032885
CAS No.: 61297-64-1
M. Wt: 283.7 g/mol
InChI Key: QIVIXANYIBCPBL-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a 4-chlorobenzyl group and a methyl group

Scientific Research Applications

1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Safety and Hazards

Safety data sheets provide information on the safety and hazards of a compound. For example, the safety data sheet for 4-Chlorobenzyl alcohol advises avoiding dust formation, breathing vapors, mist or gas, and contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one can be synthesized through several synthetic routes. One common method involves the condensation of 4-chlorobenzyl chloride with 4-methylquinolin-2(1h)-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include quinoline N-oxides.
  • Reduction products include tetrahydroquinoline derivatives.
  • Substitution products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one can be compared with other similar compounds such as:

    4-Chlorobenzyl chloride: A precursor used in the synthesis of the target compound.

    4-Methylquinolin-2(1h)-one: The core structure without the 4-chlorobenzyl substitution.

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-methylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-10-17(20)19(16-5-3-2-4-15(12)16)11-13-6-8-14(18)9-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVIXANYIBCPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361016
Record name 6N-350S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61297-64-1
Record name 6N-350S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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